molecular formula C11H16N2O2 B13573205 2-Methoxy-5-(piperidin-4-yloxy)pyridine

2-Methoxy-5-(piperidin-4-yloxy)pyridine

Cat. No.: B13573205
M. Wt: 208.26 g/mol
InChI Key: UWFVHTBVTKFSOB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a methoxy group at the 2-position and a piperidin-4-yloxy group at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 2-methoxypyridine with 4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-5-(piperidin-4-yloxy)pyridine, while reduction of the pyridine ring can produce 2-methoxy-5-(piperidin-4-yloxy)piperidine .

Scientific Research Applications

2-Methoxy-5-(piperidin-4-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-4-yloxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(piperidin-4-yloxy)pyridine is unique due to the presence of both methoxy and piperidin-4-yloxy groups on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methoxy-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O2/c1-14-11-3-2-10(8-13-11)15-9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3

InChI Key

UWFVHTBVTKFSOB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)OC2CCNCC2

Origin of Product

United States

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